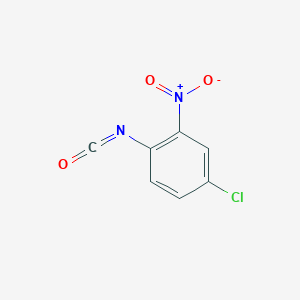

4-Chloro-2-nitrophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIAUMJEBFXUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401187 | |

| Record name | 4-Chloro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28162-63-2 | |

| Record name | 4-Chloro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

4-Chloro-2-nitrophenyl isocyanate, identified by its CAS number 28162-63-2 , is a highly reactive organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring an isocyanate group, a chloro substituent, and a nitro group on a phenyl ring, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The presence of these functional groups imparts a distinct reactivity profile, allowing for its use in a variety of chemical transformations, most notably in the generation of novel bioactive compounds. This guide provides a comprehensive overview of the properties, synthesis, reactivity, applications, and safety considerations of this compound, serving as a critical resource for professionals in drug discovery and development.

Physicochemical and Structural Properties

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 28162-63-2 | [1][2] |

| Molecular Formula | C₇H₃ClN₂O₃ | [2] |

| Molecular Weight | 198.56 g/mol | [1] |

| Melting Point | 65-68 °C | [] |

| Boiling Point | 298.5 °C at 760 mmHg | [] |

| Density | 1.48 g/cm³ | [] |

| Appearance | Not specified, likely a crystalline solid | General knowledge |

| Solubility | Not specified, likely soluble in common organic solvents | General knowledge |

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of aryl isocyanates is a well-established transformation in organic chemistry, with the most common method involving the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene.[4][5][6][7] This approach is directly applicable to the preparation of this compound from its corresponding aniline derivative, 4-chloro-2-nitroaniline.

Proposed Synthetic Protocol

The following protocol is a representative procedure based on established methods for the synthesis of nitrophenyl isocyanates using triphosgene, a safer and more easily handled alternative to gaseous phosgene.[4]

Reaction Scheme:

Materials:

-

4-Chloro-2-nitroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous 1,2-dichloroethane (or other suitable inert solvent)

-

Dry glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with 4-chloro-2-nitroaniline and anhydrous 1,2-dichloroethane.

-

Phosgene Equivalent: In a separate flask, dissolve triphosgene in anhydrous 1,2-dichloroethane.

-

Reaction: Slowly add the triphosgene solution to the stirred solution of 4-chloro-2-nitroaniline at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for several hours (typically 5-6 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure this compound.

Figure 2: A generalized workflow for the synthesis of this compound.

Reactivity and Chemical Transformations

The isocyanate functional group is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the isocyanate carbon, making this compound a particularly reactive reagent.

Reactions with Nucleophiles

-

Reaction with Amines to Form Ureas: Isocyanates react exothermically with primary and secondary amines to form substituted ureas.[8][9][10] This reaction is highly efficient and is a cornerstone of many synthetic strategies in medicinal chemistry.[11][12]

General Reaction: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

-

Reaction with Alcohols to Form Carbamates (Urethanes): In the presence of a suitable catalyst, isocyanates react with alcohols to yield carbamates.[10][13] This transformation is fundamental to the production of polyurethanes and is also employed in the synthesis of various pharmaceuticals.

General Reaction: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

-

Reaction with Thiols to Form Thiocarbamates: Thiols react with isocyanates in a similar fashion to alcohols, producing thiocarbamates.[13][14][15] This reaction is also valuable for the synthesis of biologically active molecules.

General Reaction: R-N=C=O + R'-SH → R-NH-C(=O)-S-R'

Figure 3: Key reactions of this compound with common nucleophiles.

Applications in Drug Discovery and Development

The ability of this compound to readily form stable linkages with various functional groups makes it a valuable tool in drug discovery. The resulting urea, carbamate, and thiocarbamate moieties are common pharmacophores found in numerous approved drugs.[8][12]

Use in Multicomponent Reactions (MCRs)

Isocyanates are key components in several multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step.[16][17][18][19][20] The use of this compound in such reactions can lead to the generation of large libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs. The nitro group can also serve as a handle for further chemical modifications or may contribute to the biological activity of the final product.

Synthesis of Bioactive Molecules

The urea linkage is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. Aromatic ureas derived from isocyanates have shown a wide range of biological activities, including antiproliferative effects.[11] The chloro and nitro substituents on the phenyl ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting urea derivatives, making this reagent a valuable tool for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary:

-

Toxicity: Isocyanates are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Irritation: It is a skin and eye irritant.

-

Sensitization: May cause allergic skin or respiratory reactions.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

First-Aid Measures:

-

Inhalation: Move to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its ability to readily form ureas, carbamates, and thiocarbamates, coupled with the modulating effects of its chloro and nitro substituents, makes it an attractive reagent for the generation of novel bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

- Cao, G., Zhao, X., & Xiao, R. (2011). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene.

-

Reddit. (2023). Workup for isocyante synthesis from triphoagene? r/Chempros. Available from: [Link]

-

Chemsigma. This compound [28162-63-2]. Available from: [Link]

-

Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. Available from: [Link]

- Fortin, S., Bérubé, G. (2010). Synthesis, Antiproliferative Activity Evaluation and Structure-Activity Relationships of Novel Aromatic Urea and Amide Analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(10), 4445-4454.

-

Supporting Information for: Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. Available from: [Link]

- Eckert, H. (2011). Phosgenation Reactions with Phosgene from Triphosgene. CHIMIA International Journal for Chemistry, 65(11), 833-836.

- Tella, M., & Verma, A. K. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(21), 12295–12317.

-

NIST WebBook. 4-Chloro-3-nitrophenyl isocyanate. Available from: [Link]

- Manda, K., & Kundu, P. P. (2014). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of the American Oil Chemists' Society, 91(7), 1239-1246.

-

ResearchGate. Organic base/PEG-promoted synthesis of ureas. Available from: [Link]

-

ResearchGate. Isocyanide-based multicomponent reactions. Available from: [Link]

- Neochoritis, C. G., & Dömling, A. (2020). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Cancers, 12(11), 3169.

- Malek, N., & Taleb-Layashi, F. Z. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry, 16(1), 55-76.

- Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of organic chemistry, 87(17), 11329–11349.

-

Organic Chemistry Portal. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Available from: [Link]

- Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. (WO2001004115A2).

- Ren, Y., & Rousseaux, S. A. L. (2019). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 84(15), 9574–9582.

-

ResearchGate. Isocyanide-based multicomponent reactions in drug discovery. Available from: [Link]

- Kiss, L., & Somsák, L. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein journal of organic chemistry, 15, 1735–1742.

- Ragaini, F. (2007). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Current Organic Chemistry, 11(13), 1145-1168.

- Sancineto, L., & Santi, C. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Organic & biomolecular chemistry, 19(29), 6336–6350.

-

ResearchGate. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Available from: [Link]

- Afonso, C. A. M., & Marques, M. M. B. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.

-

Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry [Video]. YouTube. Available from: [Link]

- Nitta, K., Bratcher, S. C., & Kronman, M. J. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. The Biochemical journal, 177(2), 385–392.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound [28162-63-2] | Chemsigma [chemsigma.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

4-Chloro-2-nitrophenyl isocyanate molecular weight

An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl Isocyanate: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

2-Chloro-4-nitrophenyl isocyanate is a highly reactive aromatic organic compound characterized by the presence of an isocyanate functional group, a nitro group, and a chlorine atom attached to a benzene ring. Its molecular formula is C₇H₃ClN₂O₃, and it has a molecular weight of 198.56 g/mol . The unique combination of these functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, core reactivity, and detailed protocols for its application in the synthesis of bioactive molecules, with a particular focus on drug discovery workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective and safe application in research. This section details the key identifiers and physicochemical data for 2-Chloro-4-nitrophenyl isocyanate.

Nomenclature and Structure

-

Systematic IUPAC Name: 2-chloro-4-nitrophenyl isocyanate

-

CAS Number: 40397-95-3

-

Molecular Formula: C₇H₃ClN₂O₃

-

Synonyms: Isocyanic acid, 2-chloro-4-nitrophenyl ester

It is important to distinguish this isomer from its close relative, 4-chloro-3-nitrophenyl isocyanate (CAS: 40397-96-4), which shares the same molecular weight but differs in the substitution pattern on the phenyl ring.

Molecular Structure:

Caption: Structure of 2-Chloro-4-nitrophenyl isocyanate.

Physicochemical Data

The quantitative properties of 2-Chloro-4-nitrophenyl isocyanate are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 198.56 g/mol | |

| Appearance | Light yellow solid crystalline | [1] |

| Melting Point | 59 - 63 °C | [1] |

| Form | Solid | |

| Storage Temperature | 2-8°C | |

| Key Hazards | Toxic, Irritant, Lachrymator, Moisture Sensitive | [1][2] |

Synthesis and Core Reactivity

Synthetic Pathway

The synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding primary amine. In this case, 2-chloro-4-nitroaniline serves as the precursor. The reaction involves the attack of the amine on phosgene (COCl₂) or a safer equivalent like triphosgene, followed by the elimination of two molecules of HCl to yield the isocyanate.

Caption: Experimental workflow for the synthesis of a disubstituted urea.

Step-by-Step Methodology:

-

Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

-

Reagent Addition: Dissolve p-anisidine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the initial exothermic reaction upon adding the highly reactive isocyanate.

-

Isocyanate Addition: In a separate vial, dissolve 2-Chloro-4-nitrophenyl isocyanate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the starting amine and the reaction mixture. The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.

-

Isolation: Upon completion, the urea product, often being poorly soluble, may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold DCM. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

-

Characterization (Self-Validation): Confirm the identity and purity of the final compound using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Safety and Handling Protocol

2-Chloro-4-nitrophenyl isocyanate is a hazardous substance requiring strict safety protocols.

[1][2]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged exposure; use appropriate gloves like butyl rubber), and safety goggles or a face shield.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. I[2]socyanates are potent respiratory sensitizers. *[3][4] Moisture Sensitivity: The compound is moisture-sensitive. S[1]tore it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Use dry solvents and glassware for reactions.

-

Spill & Disposal: In case of a spill, decontaminate the area with a solution designed to neutralize isocyanates (e.g., a solution of water, detergent, and sodium carbonate). Dispose of all waste, including contaminated materials, as hazardous chemical waste according to local regulations.

[1]***

Conclusion

2-Chloro-4-nitrophenyl isocyanate stands out as a potent and versatile reagent in synthetic chemistry. Its high electrophilicity, driven by its unique electronic configuration, allows for efficient and reliable formation of urea and carbamate linkages. For researchers in drug discovery, this translates to a powerful tool for generating novel molecular entities for biological screening. By understanding its properties, reactivity, and handling requirements, scientists can safely and effectively leverage this compound to advance the frontiers of medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Gopalakrishnan, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). JP2011001330A - Method for producing 4-nitrophenyl chloroformate.

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved January 21, 2026, from [Link]

-

PMC. (2022). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Retrieved January 21, 2026, from [Link]

-

Axplora. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved January 21, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved January 21, 2026, from [Link]

Sources

Introduction: A Profile of a Highly Activated Electrophile

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-nitrophenyl isocyanate

This compound (CAS No. 28162-63-2) is a bifunctional aromatic organic compound featuring a highly reactive isocyanate group (-N=C=O) on a benzene ring substituted with two powerful electron-withdrawing groups: a nitro group in the ortho position and a chloro group in the para position.[1][2] This specific substitution pattern renders the molecule a potent electrophile, making it a valuable and versatile reagent in synthetic chemistry, particularly in the fields of drug discovery, agrochemicals, and polymer science. Its utility stems from the isocyanate group's ability to readily form stable covalent bonds with a wide array of nucleophiles. The presence of the chloro and nitro functionalities not only modulates the reactivity of the isocyanate but also provides sites for further synthetic transformations and can impart specific biological activities to the final products.[3][4]

This guide provides a comprehensive technical overview of the reactivity profile of this compound, offering field-proven insights into its chemical behavior, reaction mechanisms, and practical applications for researchers, scientists, and drug development professionals.

| Property | Value | Reference |

| CAS Number | 28162-63-2 | [1] |

| Molecular Formula | C₇H₃ClN₂O₃ | [1] |

| Molecular Weight | 198.56 g/mol | [1] |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 65-68 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

Core Reactivity Principles: The Influence of Aromatic Substitution

The reactivity of the isocyanate group is fundamentally dictated by the electrophilicity of its central carbon atom. In aryl isocyanates, this electrophilicity is significantly influenced by the electronic properties of the substituents on the aromatic ring.[5][6] For this compound, the two substituents dramatically enhance its reactivity compared to a non-substituted phenyl isocyanate.

-

Electronic Effects : Both the nitro group (-NO₂) and the chloro group (-Cl) are electron-withdrawing groups (EWGs). The nitro group, positioned ortho to the isocyanate, exerts a powerful withdrawing effect through both resonance and induction. The chloro group, at the para position, also withdraws electron density primarily through induction. This cumulative electron withdrawal polarizes the N=C=O group, creating a highly electron-deficient carbon atom that is exceptionally susceptible to nucleophilic attack.[7][8] This activation is the cornerstone of the compound's reactivity profile.

-

Steric Effects : The presence of the bulky nitro group in the ortho position can introduce steric hindrance.[9] While the electronic activation is the dominant factor, this steric constraint can influence the kinetics of the reaction, particularly with bulky nucleophiles, by impeding the optimal trajectory of attack on the isocyanate carbon.[10]

Caption: Electronic influence of substituents on reactivity.

Reactivity with Nucleophiles: The Foundation of Synthetic Utility

The primary mode of reaction for this compound is nucleophilic addition across the C=N double bond of the isocyanate moiety. This reaction is versatile, high-yielding, and forms the basis for its widespread application.

Reaction with Alcohols: Formation of Urethanes

Alcohols react with this compound to form stable N-aryl urethane (or carbamate) derivatives. This reaction is a cornerstone of polyurethane chemistry and is frequently used in analytical chemistry to derivatize alcohols for enhanced detection.[11]

Mechanism : The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl oxygen on the electrophilic isocyanate carbon. This is typically the rate-determining step, followed by a rapid proton transfer to the nitrogen atom.[12] The reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to decreasing steric accessibility.[12][13]

General Scheme: R-OH + O=C=N-Ar → R-O-C(=O)-NH-Ar (where Ar = 4-chloro-2-nitrophenyl)

The electron-withdrawing nature of the substituents on this compound accelerates this reaction significantly compared to less activated isocyanates like phenyl isocyanate.[7][14]

Reaction with Amines: Formation of Ureas

Amines readily react with this compound to produce N,N'-disubstituted ureas. This reaction is extremely rapid and often proceeds to completion at room temperature without the need for a catalyst.

Mechanism : The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.[15] The high basicity and nucleophilicity of amines make this reaction particularly facile.[16] Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance.[16]

General Scheme: R₁R₂N-H + O=C=N-Ar → R₁R₂N-C(=O)-NH-Ar (where Ar = 4-chloro-2-nitrophenyl)

This reaction is fundamental in the synthesis of various biologically active compounds and is a key step in many multicomponent reactions.[6][17]

Reaction with Thiols: Formation of Thiocarbamates

Thiols, the sulfur analogs of alcohols, react with this compound to yield thiocarbamates. While thiols are generally strong nucleophiles, their reaction with isocyanates can be slower than that of amines.[18]

Mechanism : The sulfur atom of the thiol group attacks the isocyanate carbon, leading to the formation of the thiocarbamate linkage. The reaction can sometimes be complicated by side reactions, depending on the specific thiol and reaction conditions.[19]

General Scheme: R-SH + O=C=N-Ar → R-S-C(=O)-NH-Ar (where Ar = 4-chloro-2-nitrophenyl)

Cycloaddition Reactions: Building Cyclic Scaffolds

Beyond simple nucleophilic additions, isocyanates are known to participate in cycloaddition reactions, providing powerful routes to heterocyclic systems.[20][21] Given its high electrophilicity, this compound is a prime candidate for such transformations.

A key example is the [2+2] cycloaddition with alkenes to form β-lactam (2-azetidinone) rings.[22] This reaction is particularly efficient with highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI). The reaction can proceed through a concerted or a stepwise pathway involving a diradical intermediate, depending on the electronic nature of the alkene.[22] The electron-deficient nature of this compound suggests it would react readily, especially with electron-rich alkenes.

Applications in Drug Discovery and Organic Synthesis

The unique combination of a highly reactive isocyanate handle and a substituted nitroaromatic core makes this reagent particularly valuable in drug discovery.[3]

-

Scaffold Decoration : The isocyanate group allows for the straightforward covalent attachment of the 4-chloro-2-nitrophenyl moiety to a lead compound containing a nucleophilic group (e.g., -OH, -NH₂), enabling structure-activity relationship (SAR) studies.

-

Bioactive Moieties : Nitroaromatic compounds are a well-established class of pharmacophores found in numerous antimicrobial and anticancer drugs.[4] The nitro group can also serve as a synthetic handle, for instance, by being reduced to an amine for further functionalization.

-

Multicomponent Reactions (MCRs) : Isocyanates are key components in powerful one-pot MCRs like the Ugi and Passerini reactions, which are used to rapidly generate libraries of complex, drug-like molecules.[17][23]

Safety and Handling: A Mandatory Protocol

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[24][25]

-

Hazards : It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It causes serious irritation to the skin, eyes, and respiratory tract.[26] Like other isocyanates, it can be a sensitizer.[27]

-

Handling : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[28] Avoid creating dust.

-

Storage : This compound is moisture-sensitive.[27] It reacts with water to form an insoluble urea and carbon dioxide gas, which can lead to pressure buildup and rupture of sealed containers.[27][29] Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols are provided as representative examples of the reagent's application. All work should be performed in a chemical fume hood.

Protocol 1: Synthesis of an N-(4-chloro-2-nitrophenyl)urethane

This protocol details the reaction of this compound with a primary alcohol (e.g., benzyl alcohol) to form the corresponding urethane.

Materials:

-

This compound

-

Benzyl alcohol (or other desired alcohol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Syringes

Procedure:

-

Preparation : Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a dry round-bottom flask under an inert atmosphere.

-

Nucleophile Addition : To the stirring solution, add the alcohol (1.05 eq) dropwise via syringe at room temperature.

-

Reaction : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isocyanate starting material is consumed (typically 1-4 hours).

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urethane product.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for synthesizing aryl isocyanates from the corresponding anilines using triphosgene, a safer alternative to phosgene gas.[30]

Materials:

-

4-Chloro-2-nitroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene or ethyl acetate

-

Triethylamine (or another non-nucleophilic base)

-

Three-neck flask with a condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Setup : In a dry three-neck flask under a nitrogen atmosphere, dissolve 4-chloro-2-nitroaniline (1.0 eq) in anhydrous toluene.

-

Triphosgene Addition : In a separate flask, dissolve triphosgene (0.35-0.40 eq) in anhydrous toluene. Add this solution dropwise to the aniline solution at room temperature.

-

Heating : After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene). Caution: HCl gas is evolved. Ensure the setup is vented through a scrubber (e.g., a sodium hydroxide solution).

-

Reaction Monitoring : Maintain the reflux and monitor the reaction by TLC or HPLC until the starting aniline is consumed. The reaction typically forms the intermediate carbamoyl chloride before eliminating HCl to form the isocyanate.

-

Isolation : Once the reaction is complete, cool the mixture to room temperature. Filter off any precipitated salts (e.g., triethylamine hydrochloride if a base was used).

-

Purification : Carefully remove the solvent by distillation under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.

Caption: General workflow for a nucleophilic addition reaction.

References

- XiXisys. (n.d.). This compound SDS. Hangzhou Zhihua Technology Co., Ltd.

- Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrophenyl isocyanate - Safety Data Sheet.

- BASF CORPORATION. (2025). Safety Data Sheet - LUPRANATE®5020 ISOCYANATE.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-nitrophenyl isocyanate.

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

- Waddington, M. A., & Shattock, T. R. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances, 6(109), 107848-107858.

- Carbó-Argibay, E., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry – A European Journal, 28(28), e202104338.

- ChemicalBook. (n.d.). 4-Nitrophenyl isocyanate synthesis.

- Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester.

- Wikipedia. (n.d.). Cycloaddition.

- PubChem. (n.d.). 4-Chlorophenyl Isocyanate.

- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 7123-7132.

- Laramée, J. A., et al. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory.

- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Methyl-4-nitrophenyl Isocyanate with Alcohols to Form Urethanes.

- ChemicalBook. (n.d.). This compound.

- BenchChem. (2025). A Comparative Analysis of Isocyanate Reactivity: 2-Methyl-4-nitrophenyl Isocyanate vs. Phenyl Isocyanate.

- BenchChem. (2025). A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis.

- TCI Chemicals. (n.d.). 4-Chloro-3-nitrophenyl Isocyanate.

- G. S. S. S. K. Sridhar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130521.

- Baines, B. S., & Brocklehurst, K. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 179(3), 701-711.

- ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds.

- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090.

- Jarosław, K., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.

- Thermo Fisher Scientific. (2025). 4-Chloro-2-nitrophenol, 98%, contains up to ca 10% water - Safety Data Sheet.

- Kaur, T., Wadhwa, P., & Sharma, A. S. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).

- ResearchGate. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.

- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-4-nitrophenyl isocyanide in Multicomponent Reaction Design.

- Organic Chemistry Portal. (n.d.). Isocyanate synthesis.

- Kącka-Zych, A., & Płaziński, W. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816.

- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

- Al-Awar, R. S. (2018).

- Google Patents. (n.d.). US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds.

- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.

- Dilman, A. D., & Ioffe, S. L. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 98.

- Chad's Prep. (2018, September 20). 16.6 Cycloaddition Reactions [Video]. YouTube.

- Arctom Scientific. (n.d.). CAS NO. 28162-63-2 | this compound.

- Dilman, A. D., & Ioffe, S. L. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 98.

- AUB ScholarWorks. (n.d.). of the reaction between.

- Dömling, A., et al. (2024). Isocyanate-based multicomponent reactions. Nature Reviews Methods Primers, 4(1), 1-22.

- National Center for Biotechnology Information. (n.d.). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.

- Roy, S., et al. (2021). Synergistic effects of steric constraints and non-covalent interactions in copper(ii) chloro-nitro-benzoato complexes: synthesis, structural characterization, theoretical investigations, antimicrobial studies, and molecular docking analyses. New Journal of Chemistry, 45(34), 15535-15553.

- National Center for Biotechnology Information. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds.

- Chapman, N. B., & Parker, R. E. (1969). Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol. Journal of the Chemical Society B: Physical Organic, 1404-1408.

Sources

- 1. This compound | 28162-63-2 [amp.chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic effects of steric constraints and non-covalent interactions in copper(ii) chloro-nitro-benzoato complexes: synthesis, structural characterization, theoretical investigations, antimicrobial studies, and molecular docking analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 13. researchgate.net [researchgate.net]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 16. researchgate.net [researchgate.net]

- 17. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cycloaddition - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchtrends.net [researchtrends.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 28162-63-2 Name: this compound [xixisys.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. chemicals.basf.com [chemicals.basf.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. fishersci.com [fishersci.com]

- 29. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 4-Nitrophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

understanding the electrophilicity of 4-Chloro-2-nitrophenyl isocyanate

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 4-Chloro-2-nitrophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pronounced electrophilicity, governed by the unique electronic arrangement of its substituents, makes it a potent building block for the synthesis of a diverse range of biologically active molecules, including ureas, carbamates, and heterocyclic scaffolds. This guide provides a detailed examination of the molecular principles underpinning its reactivity, offers field-proven experimental protocols for its application, and discusses its role in the development of novel therapeutic agents.

The Molecular Architecture: Understanding the Sources of Electrophilicity

The isocyanate functional group (-N=C=O) is inherently electrophilic due to the high electronegativity of the oxygen and nitrogen atoms, which polarizes the central carbon atom, making it susceptible to nucleophilic attack.[1][2] The reactivity of this compound is, however, dramatically amplified by the electronic effects of the chloro and nitro substituents on the phenyl ring.

Inductive and Resonance Effects

The exceptional reactivity of this molecule is a direct consequence of the powerful electron-withdrawing nature of both the nitro (-NO₂) group and the chlorine (-Cl) atom.

-

Nitro Group (-NO₂): Positioned ortho to the isocyanate linkage, the nitro group exerts a strong electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance.[3][4] The resonance effect delocalizes the electron density from the phenyl ring onto the nitro group, which significantly increases the partial positive charge on the isocyanate carbon.

-

Chloro Group (-Cl): Located para to the isocyanate, the chlorine atom contributes a strong inductive electron-withdrawing effect. This further depletes the electron density of the aromatic ring, synergistically enhancing the electrophilicity of the isocyanate carbon.[5]

This combination of effects makes the isocyanate carbon in this compound exceptionally "electron-poor" and therefore highly reactive towards nucleophiles.[2]

Role in Drug Discovery

The ability to efficiently form stable linkages makes this reagent a valuable tool for medicinal chemists.

-

Scaffold Decoration: It is used to add the 4-chloro-2-nitrophenyl moiety to a core scaffold containing a nucleophilic handle (e.g., an amine). The resulting derivatives can then be evaluated for biological activity.

-

Fragment-Based Linking: In fragment-based drug discovery (FBDD), it can serve as a reactive linker to connect two different molecular fragments, creating a larger molecule with potentially higher affinity for a biological target.

-

Synthesis of Bioactive Agents: Chlorinated and nitrated aromatic compounds are prevalent in pharmaceuticals. [6]This reagent provides a direct route to incorporate these features, which can be crucial for modulating properties like binding affinity, metabolic stability, and cell permeability. For instance, related chlorophenyl isocyanates have been used in the synthesis of compounds with antibacterial, antifungal, and anti-tumor properties. [7]

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a representative, self-validating methodology for the reaction of this compound with a primary amine to synthesize a substituted urea derivative.

Objective: To synthesize N-(4-chloro-2-nitrophenyl)-N'-(benzyl)urea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon balloon)

-

Standard glassware for workup and purification

Protocol Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The control of phthalocyanine properties through nitro-group electronic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Navigating the Solubility of 4-Chloro-2-nitrophenyl Isocyanate: A Technical Guide for Researchers

In the landscape of pharmaceutical and materials science research, the utility of reactive intermediates like 4-Chloro-2-nitrophenyl isocyanate is undeniable. This compound, with its electrophilic isocyanate group and substituted aromatic ring, serves as a versatile building block for a myriad of molecular architectures. However, its effective use is fundamentally tethered to a critical, yet often overlooked, parameter: its solubility in organic solvents. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for the modern researcher.

Understanding the Molecular Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₇H₃ClN₂O₃) possesses a unique combination of functional groups that dictate its interactions with various solvents.

Caption: Chemical structure of this compound.

The presence of the polar nitro group (-NO₂) and the chloro group (-Cl) introduces significant dipole moments, suggesting that the molecule is not purely nonpolar. The isocyanate group (-NCO) is highly reactive and also contributes to the molecule's polarity. This structure suggests that solubility will be favored in solvents that can engage in dipole-dipole interactions.

Predicting Solubility: A Solvent Spectrum Analysis

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Reactivity Considerations |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can effectively solvate the polar regions of the isocyanate without reacting with it. They are generally the preferred choice for dissolving isocyanates. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to dissolve many organic compounds of low to medium polarity.[2] They are good choices for reactions where a non-nucleophilic environment is critical. |

| Aromatic | Toluene, Benzene, Xylene | Moderate to High | While less polar than the aprotic polar solvents, their aromatic character can interact favorably with the phenyl ring of the isocyanate. Toluene is a common solvent for isocyanate reactions.[3][4] |

| Ethers | Diethyl ether, Dibutyl ether | Moderate | These solvents are less polar than ketones or esters but can still offer moderate solubility.[2] |

| Alkanes | Hexane, Heptane | Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of this compound, leading to poor solubility. |

| Protic | Alcohols (Methanol, Ethanol), Water | Reactive | Avoid. Isocyanates react readily with protic solvents. Alcohols will form carbamates, and water will lead to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] The resulting amine can then react with another isocyanate molecule to form a urea byproduct. |

Expert Insight: The choice of solvent is not merely about dissolution; it is a critical parameter that can influence reaction kinetics and byproduct formation. For applications requiring the isocyanate to remain unreacted in solution, rigorously dried aprotic solvents are essential.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of standardized solubility data, an empirical determination is often necessary. The following protocol provides a robust method for quantifying the solubility of this compound in a solvent of interest.

Safety First: Handling this compound

This compound is a hazardous substance.[5][6][7] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[6] Isocyanates are respiratory sensitizers.[7]

-

Moisture Sensitivity: Isocyanates react with moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used. Store the compound under an inert atmosphere.[9]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Protocol:

-

Preparation: To a series of oven-dried vials, add a measured amount of the chosen anhydrous solvent (e.g., 5 mL).

-

Solute Addition: Add small, weighed increments of this compound to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled water bath. Allow the solutions to equilibrate for a set period (e.g., 24 hours) to ensure saturation. The presence of undissolved solid is crucial.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear supernatant (e.g., 1 mL) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature low enough to prevent degradation of the solute.

-

Quantification: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved isocyanate.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL).

Indirect Quantification via Titration

For a more quantitative approach, especially if the gravimetric method is challenging, the concentration of the isocyanate in a saturated solution can be determined by back-titration.[3][4]

Sources

- 1. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. xylemanalytics.com [xylemanalytics.com]

- 4. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 28162-63-2 Name: this compound [xixisys.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-3-nitrophenyl Isocyanate | 40397-96-4 | TCI AMERICA [tcichemicals.com]

stability and storage conditions for 4-Chloro-2-nitrophenyl isocyanate

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2-nitrophenyl isocyanate

For the modern researcher, scientist, or drug development professional, the integrity of starting materials is paramount. Reagents like this compound are potent intermediates, valued for the reactive isocyanate group that serves as a linchpin in synthesizing a diverse range of complex molecules. However, this very reactivity makes it susceptible to degradation, compromising experimental reproducibility and final product purity. This guide offers a detailed examination of the factors governing the stability of this compound and provides a robust, field-proven protocol for its optimal storage and handling.

The Chemical Profile: Understanding the Core Reactivity

This compound is a solid crystalline compound, typically appearing as a white to yellow powder.[1] Its molecular structure, featuring a highly electrophilic isocyanate (-NCO) group on an aromatic ring substituted with electron-withdrawing chloro and nitro groups, dictates its chemical behavior. This inherent electronic demand makes the isocyanate carbon exceptionally vulnerable to attack by nucleophiles. Understanding this fundamental principle is the key to preventing unwanted side reactions and ensuring long-term stability.

| Property | Value | Source(s) |

| CAS Number | 28162-63-2 | [2] |

| Molecular Formula | C₇H₃ClN₂O₃ | [3] |

| Molecular Weight | 198.56 g/mol | |

| Appearance | White to Yellow to Green powder/crystal | |

| Melting Point | 65.0 to 69.0 °C |

The Primary Degradation Pathway: Moisture Sensitivity

The most significant and immediate threat to the stability of any isocyanate is water.[4][5][6] this compound is classified as moisture-sensitive, and exposure to even trace amounts of atmospheric humidity will initiate a rapid and irreversible degradation cascade.[3]

The reaction begins with the nucleophilic attack of a water molecule on the isocyanate group, forming an unstable carbamic acid intermediate. This intermediate quickly decomposes, releasing carbon dioxide gas and yielding the corresponding primary amine, 4-chloro-2-nitroaniline. The newly formed amine is itself a potent nucleophile and can readily react with a second molecule of the isocyanate, producing a stable, insoluble, and undesired symmetrical urea byproduct. This dimerization process effectively consumes two equivalents of the valuable reagent for every mole of water introduced.

The generation of CO₂ gas is a critical safety concern.[7] If the isocyanate is stored in a tightly sealed container with moisture ingress, the resulting pressure buildup can cause the container to expand and potentially rupture.[7]

Caption: Workflow for IR spectroscopic stability assessment.

Conclusion

The stability of this compound is not a matter of chance, but a direct consequence of meticulous environmental control. Its pronounced sensitivity to moisture and other nucleophiles necessitates a storage strategy centered on absolute exclusion. By implementing the recommended protocols—refrigeration, inert atmosphere, and isolation from incompatible substances—researchers can ensure the long-term integrity of this valuable reagent, safeguarding the reliability and success of their scientific endeavors.

References

-

Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Chloro-3-nitrophenyl isocyanate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Chloro-4-nitrophenyl isocyanate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

- Corbett, E. (n.d.). Safety Aspects of Handling Isocyanates in Urethane Foam Production. IChemE.

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. United States Department of Labor. Retrieved from [Link]

-

Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. icheme.org [icheme.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ureas Using 4-Chloro-2-nitrophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of N,N'-disubstituted ureas utilizing 4-chloro-2-nitrophenyl isocyanate as a key electrophilic precursor. Substituted ureas are a privileged structural motif in medicinal chemistry, renowned for their ability to form robust hydrogen-bonding interactions with biological targets.[1] The presence of both a chloro and a nitro group on the phenyl ring of the isocyanate significantly enhances its reactivity and provides valuable handles for further synthetic diversification, making it an attractive building block in drug discovery programs. This document provides a foundational understanding of the reaction mechanism, detailed experimental protocols for synthesis and purification, characterization methodologies, and essential safety considerations.

Introduction: The Strategic Importance of Substituted Ureas

The urea functional group is a cornerstone in the design of therapeutic agents, agrochemicals, and functional materials.[1] Its unique electronic structure, featuring a central carbonyl flanked by two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor. This dual capacity facilitates strong and specific binding to enzyme active sites and protein receptors. Many clinically approved drugs, particularly kinase inhibitors, incorporate a urea moiety to anchor the molecule within the ATP-binding pocket.

This compound is a particularly useful reagent for constructing urea libraries for several reasons:

-

Enhanced Electrophilicity: The electron-withdrawing effects of the ortho-nitro and para-chloro substituents significantly increase the electrophilicity of the isocyanate carbon.[2] This heightened reactivity ensures efficient and often rapid reaction with a broad range of primary and secondary amines under mild conditions.

-

Synthetic Versatility: The nitro group serves as a versatile functional handle. It can be readily reduced to an amine, which can then be subjected to a wide array of subsequent chemical transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The chloro and nitro groups impart specific lipophilic and electronic characteristics to the final molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Reaction Mechanism and Causality

The synthesis of a urea from an isocyanate and an amine is a classic example of nucleophilic addition to a carbonyl group. The reaction proceeds via a straightforward and generally high-yielding pathway.

Mechanistic Steps

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the highly electrophilic carbonyl carbon of the isocyanate. This forms a transient zwitterionic intermediate. A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the final, stable N,N'-disubstituted urea product. The reaction is typically irreversible and proceeds without the need for a catalyst, although bases can sometimes be used to deprotonate the amine and increase its nucleophilicity.

Below is a diagram illustrating the reaction workflow.

Caption: Experimental workflow for urea synthesis.

Safety and Handling of this compound

Isocyanates are toxic and potent lachrymators, requiring strict safety protocols. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes serious skin and eye irritation.[3]

Hazard Summary:

-

Acute Toxicity: Toxic via oral, dermal, and inhalation routes.[3]

-

Irritation: Causes severe irritation to the skin, eyes, and respiratory tract.[3][4] It is a lachrymator.[3]

-

Sensitization: May cause allergic skin and respiratory reactions upon repeated exposure.[4]

-

Moisture Sensitivity: Reacts with water to form an unstable carbamic acid, which decomposes to release carbon dioxide (CO2). This can lead to pressure buildup in sealed containers.[5]

Handling Precautions:

-

Ventilation: Always handle this reagent in a certified chemical fume hood with good airflow.[3]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Moisture Control: Use anhydrous solvents and dried glassware to prevent decomposition of the isocyanate.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[3] Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N,N'-disubstituted ureas from this compound.

General Protocol for Reaction in Dichloromethane (DCM)

This protocol is suitable for most primary and secondary aliphatic and aromatic amines.

Materials:

-

This compound

-

Amine of choice (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Dropping funnel (optional)

-

Nitrogen or Argon atmosphere setup (optional, but recommended)

Procedure:

-

Amine Solution Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM (approx. 0.2-0.5 M concentration).

-

Isocyanate Addition: To the stirring amine solution at room temperature, add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DCM. The addition can be done dropwise, especially for highly reactive amines, to control any exotherm.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and a precipitate of the urea product may form within minutes to a few hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine or isocyanate is consumed.

-

Product Isolation (if precipitate forms): If a solid precipitates, collect the product by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.

-

Product Isolation (if no precipitate forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Drying: Dry the purified product under vacuum to obtain the final N,N'-disubstituted urea.

Protocol for Less Reactive Amines in Dimethylformamide (DMF)

For electron-deficient anilines or sterically hindered amines, a more polar solvent and gentle heating may be required.

Materials:

-

This compound

-

Amine of choice (1.0 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with stir bar and reflux condenser

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DMF.

-

Isocyanate Addition: Add this compound (1.0 eq.) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to 50-60 °C if no reaction is observed at ambient temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The urea product will often precipitate.

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and then a small amount of a non-polar solvent like hexanes. The product can be further purified by recrystallization if necessary.

Data Presentation: Representative Syntheses

The following table summarizes expected outcomes for the reaction of this compound with various amine types. Yields and reaction times are based on analogous transformations and may vary.

| Entry | Amine Substrate | Product Name | Typical Solvent | Typical Time (h) | Expected Yield (%) |

| 1 | Ethylamine | 1-(4-Chloro-2-nitrophenyl)-3-ethylurea[4] | DCM | 1-3 | >90 |

| 2 | Aniline | 1-(4-Chloro-2-nitrophenyl)-3-phenylurea | DCM / DMF | 2-6 | 85-95 |

| 3 | Benzylamine | 1-(4-Chloro-2-nitrophenyl)-3-(benzyl)urea | DCM | 1-2 | >90 |

| 4 | Diethylamine | 1-(4-Chloro-2-nitrophenyl)-3,3-diethylurea | DCM | 3-8 | 80-90 |

Product Characterization

The synthesized ureas should be characterized using standard analytical techniques to confirm their structure and purity.

Caption: Characterization workflow for synthesized ureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect two distinct signals for the N-H protons, typically in the range of δ 6.0-10.0 ppm. The aromatic protons of the 4-chloro-2-nitrophenyl group will appear in the aromatic region (δ 7.0-8.5 ppm). Signals corresponding to the protons on the R-groups of the amine will be observed in their expected regions.

-

¹³C NMR: The urea carbonyl carbon typically resonates around δ 150-160 ppm. Aromatic and aliphatic carbons will appear in their characteristic regions.

Infrared (IR) Spectroscopy

-

N-H Stretch: Look for one or two bands in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the urea.

-

C=O Stretch (Amide I band): A strong, sharp absorption band between 1630-1680 cm⁻¹ is characteristic of the urea carbonyl group.

-

N-O Stretch: Strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ are indicative of the nitro group.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition of the synthesized urea by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Conclusion

This compound is a highly reactive and versatile reagent for the efficient synthesis of N,N'-disubstituted ureas. The protocols outlined in this guide are robust and applicable to a wide range of amine substrates, making them suitable for applications in medicinal chemistry and materials science. The straightforward reaction mechanism, mild conditions, and the synthetic potential of the resulting products underscore the value of this building block in modern chemical research. Adherence to strict safety protocols is paramount when handling this class of reagents.

References

- XiXisys. (n.d.). GHS rev.9 SDS for this compound. Hangzhou Zhǐhuà Technology Co., Ltd.

-

PubChem. (n.d.). 1-(4-Chloro-2-nitrophenyl)-3-ethylurea. National Center for Biotechnology Information. Retrieved from [Link]

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal of Chemical and Pharmaceutical Sciences.

- Fisher Scientific. (2025, May 1). Safety Data Sheet - 2-Chloro-4-nitrophenyl isocyanate.

- Alfa Aesar. (2025, September 22). 4-Chloro-3-nitrophenyl isocyanate - SAFETY DATA SHEET.

- BASF CORPORATION. (2025, September 25). Safety Data Sheet - LUPRANATE®5020 ISOCYANATE.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate.

- Costantino, L., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(6), 1407.

- Ghosh, S., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 5(1), 1-21.

- Tiwari, L., et al. (2018).

Sources

- 1. PubChemLite - 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea (C13H10ClN3O3) [pubchemlite.lcsb.uni.lu]

- 2. US6150555A - Process for urea production - Google Patents [patents.google.com]

- 3. 1-(4-Chloro-2-nitrophenyl)-3-ethylurea | C9H10ClN3O3 | CID 103601477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1203765A2 - Process for the synthesis of urea - Google Patents [patents.google.com]

- 5. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 | MDPI [mdpi.com]

Application Notes & Protocols: The Reaction of 4-Chloro-2-nitrophenyl Isocyanate with Primary Amines

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction between 4-chloro-2-nitrophenyl isocyanate and primary amines. This reaction is a robust and efficient method for the synthesis of N,N'-disubstituted ureas, which are pivotal structural motifs in medicinal chemistry and valuable derivatives for analytical applications. This guide delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses key applications, emphasizing scientific integrity and practical implementation.

Introduction: Significance of the Urea Linkage

The formation of a urea bond via the reaction of an isocyanate with a primary amine is a cornerstone of modern organic synthesis.[1] The resulting N,N'-disubstituted urea moiety is a privileged scaffold in drug discovery, acting as a rigid hydrogen bond donor-acceptor unit that facilitates high-affinity interactions with biological targets such as protein kinases and receptors.[2] The specific reagent, this compound, offers distinct advantages. The electron-withdrawing nitro and chloro groups significantly enhance the electrophilicity of the isocyanate carbon, promoting a rapid and high-yielding reaction. Furthermore, the nitrophenyl group introduces a strong chromophore, making the resulting urea derivatives easily detectable in analytical applications like High-Performance Liquid Chromatography (HPLC).[3]

Reaction Mechanism: Nucleophilic Addition

The reaction proceeds through a classical nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. This electrophilicity is amplified by the inductive and resonance effects of the ortho-nitro and para-chloro substituents on the phenyl ring.[4] The initial attack forms a transient, zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product.

Caption: Nucleophilic addition mechanism for urea formation.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a N-(4-chloro-2-nitrophenyl)-N'-(alkyl/aryl)urea. It is designed to be a self-validating system, incorporating in-process checks and clear endpoints.

3.1. Materials and Reagents

-

Primary Amine (R-NH₂): 1.0 equivalent

-

This compound: 1.05 equivalents

-

Anhydrous Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN), sufficient to make a 0.1-0.5 M solution.

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC Supplies: Silica gel plates, appropriate mobile phase (e.g., Ethyl Acetate/Hexanes mixture).

-